molecular formula C4H6O3 B6146652 3-methoxyprop-2-enoic acid CAS No. 6162-52-3

3-methoxyprop-2-enoic acid

Cat. No.: B6146652
CAS No.: 6162-52-3
M. Wt: 102.1
InChI Key:
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Description

3-Methoxyprop-2-enoic acid is a chemical compound that has garnered attention due to its unique and diverse properties. It is an enoate ester, characterized by the presence of a methoxy group attached to the prop-2-enoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyprop-2-enoic acid can be synthesized through several methods. One common approach involves the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, which yields 3-methoxypropionic acid . Another method includes the reaction of methoxyacrylate with appropriate reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methoxyprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of enoate esters and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-methoxyprop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or antifungal activities . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    3-Methoxypropionic acid: Similar in structure but lacks the enoate ester functionality.

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

Uniqueness: This differentiates it from other similar compounds that may lack this specific functionality .

Properties

CAS No.

6162-52-3

Molecular Formula

C4H6O3

Molecular Weight

102.1

Purity

95

Origin of Product

United States

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